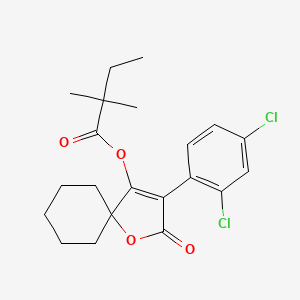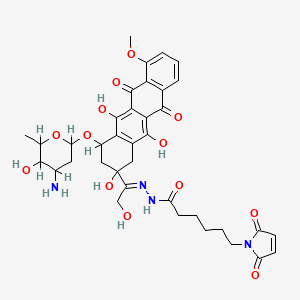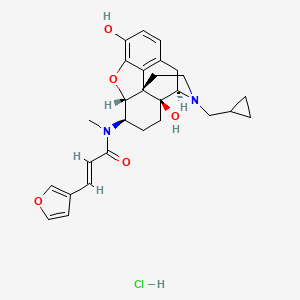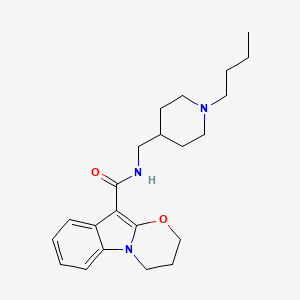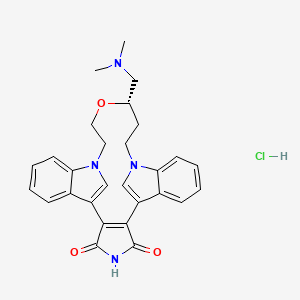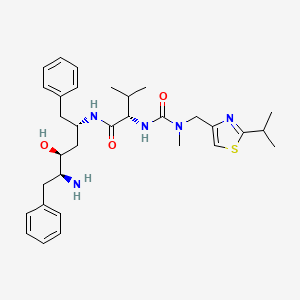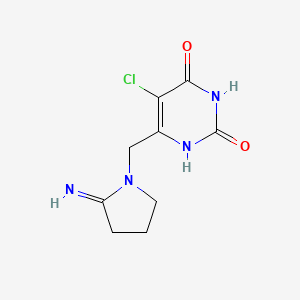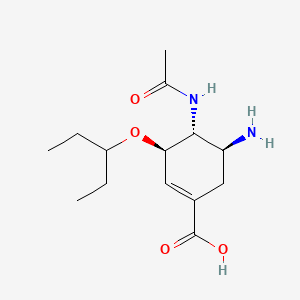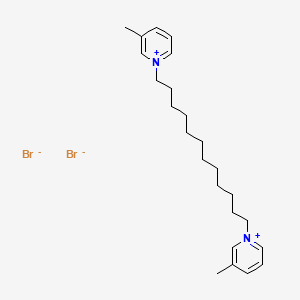
bPiDDB
描述
十二烷基双吡啶鎓溴化物,通常称为 bPiDDB,是一种有效的烟碱乙酰胆碱受体拮抗剂。 该化合物因其抑制尼古丁诱发的多巴胺释放的能力而引起了科学界的广泛关注,使其成为尼古丁成瘾和相关神经学研究的有前景的候选药物 .
作用机制
十二烷基双吡啶鎓溴化物通过与烟碱乙酰胆碱受体结合发挥作用,特别是那些含有 α6β2 亚基的受体。这种结合抑制受体介导尼古丁诱发的多巴胺释放的能力,从而减少尼古丁的强化作用。 该化合物与这些受体的相互作用涉及变构抑制,这会阻止受体的正常功能并减少多巴胺的释放 .
生化分析
Biochemical Properties
N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (bPiDDB) plays a crucial role in biochemical reactions by inhibiting nicotine-evoked dopamine release. It interacts with nicotinic acetylcholine receptors, specifically those containing alpha6beta2 subunits. These receptors are expressed by dopamine neurons and are responsible for regulating dopamine release. The interaction between N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) and these receptors results in the inhibition of dopamine release, which is a key factor in reducing nicotine self-administration .
Cellular Effects
N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound specifically reduces nicotine self-administration in rats, indicating its potential to alter addictive behaviors. Additionally, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) has been shown to attenuate nicotine-induced hyperactivity, further demonstrating its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) involves its binding interactions with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits nicotine-evoked dopamine release. This inhibition is achieved through allosteric modulation, where N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) causes a rightward shift in the nicotine concentration-response curve, indicating surmountable allosteric inhibition. This mechanism is crucial for its potential therapeutic effects in reducing nicotine addiction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) change over time. The compound has shown stability in inhibiting nicotine-evoked dopamine release over repeated treatments. Overt toxicity emerged with repeated treatment, indicating the need for careful monitoring of its long-term effects. The stability and degradation of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) are important factors to consider in its potential therapeutic use .
Dosage Effects in Animal Models
The effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) vary with different dosages in animal models. The compound dose-dependently decreases nicotine self-administration in rats, with higher doses resulting in more significant reductions. At high doses, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can cause toxicity, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and adverse effects at high doses must be carefully evaluated in preclinical studies .
Metabolic Pathways
N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is involved in metabolic pathways that regulate dopamine release. The compound interacts with enzymes and cofactors that modulate the activity of nicotinic acetylcholine receptors. By inhibiting these receptors, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects metabolic flux and metabolite levels, which are crucial for its therapeutic effects in reducing nicotine addiction .
Transport and Distribution
Within cells and tissues, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its activity. Understanding the transport and distribution mechanisms of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is important for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with nicotinic acetylcholine receptors and its subsequent effects on dopamine release. Understanding the subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can provide insights into its mechanism of action and therapeutic potential .
准备方法
合成路线及反应条件
十二烷基双吡啶鎓溴化物的合成通常涉及在合适碱的存在下,十二烷基溴与 3-甲基吡啶反应。 反应通过季铵化过程进行,其中吡啶环中的氮原子被十二烷基溴烷基化,形成双吡啶鎓结构 .
工业生产方法
虽然关于十二烷基双吡啶鎓溴化物的具体工业生产方法没有详细记载,但一般方法涉及在受控条件下进行大规模的季铵化反应,以确保高产率和纯度。 然后通过重结晶或色谱技术纯化化合物,以获得所需的产物 .
化学反应分析
反应类型
十二烷基双吡啶鎓溴化物主要由于存在反应性溴离子而发生取代反应。 这些反应可用于修饰该化合物,以用于各种研究应用 .
常用试剂和条件
涉及十二烷基双吡啶鎓溴化物的反应中常用的试剂包括氢氧化钠或碳酸钾等碱,这些碱有利于季铵化过程。 反应通常在二甲基亚砜 (DMSO) 或乙腈等极性溶剂中进行 .
主要形成的产物
科学研究应用
十二烷基双吡啶鎓溴化物具有广泛的科学研究应用:
化学: 它用作合成其他季铵化合物的试剂。
生物学: 该化合物用于涉及烟碱乙酰胆碱受体研究,特别是在理解其在神经传递中的作用方面。
医学: 十二烷基双吡啶鎓溴化物因其在通过抑制尼古丁诱发的多巴胺释放治疗尼古丁成瘾方面的潜力而受到研究。
相似化合物的比较
类似化合物
N,N-癸烷-1,10-二基-双-3-吡啶鎓二碘化物 (bPiDI): 该化合物在结构上类似于十二烷基双吡啶鎓溴化物,但烷基链更短。
r-bPiDI: bPiDI 的叔胺类似物,r-bPiDI 在抑制尼古丁诱发的多巴胺释放方面比十二烷基双吡啶鎓溴化物表现出更高的特异性和功效.
独特性
十二烷基双吡啶鎓溴化物因其对尼古丁诱发的多巴胺释放的有效抑制以及其与含有 α6β2 的烟碱乙酰胆碱受体的特异性相互作用而具有独特性。 这种特异性使其成为研究尼古丁成瘾和开发针对这些受体的治疗剂的宝贵工具 .
属性
IUPAC Name |
3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



